4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
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Overview
Description
4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: is a heterocyclic compound with a unique structure that includes both a thieno ring and an azepine ringIts molecular formula is C8H12ClNS , and it has a molecular weight of 189.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno derivative with an amine under acidic conditions to form the azepine ring. The reaction is usually carried out in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienoazepine derivatives.
Scientific Research Applications
4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Comparison: 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of a bromine atom in 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride can significantly alter its reactivity and biological activity .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWDTUSASKZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83621-61-8 |
Source
|
Record name | 4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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